molecular formula C23H15ClF3N3OS B2358601 (5E)-2-(benzylamino)-5-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)-4,5-dihydro-1,3-thiazol-4-one CAS No. 2062707-43-9

(5E)-2-(benzylamino)-5-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)-4,5-dihydro-1,3-thiazol-4-one

Cat. No. B2358601
CAS RN: 2062707-43-9
M. Wt: 473.9
InChI Key: UEVZKQRCIFGFPD-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-2-(benzylamino)-5-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)-4,5-dihydro-1,3-thiazol-4-one is a useful research compound. Its molecular formula is C23H15ClF3N3OS and its molecular weight is 473.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • This compound is related to a class of molecules involved in diverse synthetic procedures, forming structurally complex and biologically significant derivatives. For instance, similar thiazole derivatives have been synthesized and characterized by spectral and elemental analysis, emphasizing their potential in various applications (Abdelhamid et al., 2010).

Biological and Medicinal Properties

  • Related compounds exhibit notable biological activities, including antimicrobial properties. For example, certain 5-arylazothiazole derivatives have demonstrated efficacy against various microorganisms (Abdelhamid et al., 2012).
  • Similar structures have shown potential in anticancer research. For instance, thiazolo[3,2-a]pyrimidine derivatives containing pyrazole groups have been evaluated for their anticancer activities, suggesting the relevance of such compounds in cancer research (Jin, 2015).

Chemical Reactivity and Stability

  • The compound's structural analogs have been the subject of studies focused on understanding their chemical reactivity, stability, and potential for forming new chemical entities. For instance, investigations into the reactivity of similar molecules have led to the formation of various heterocyclic derivatives (Sokolov & Aksinenko, 2010).

Molecular Modeling and Docking Studies

  • Advanced techniques such as molecular docking and quantum chemical analysis have been employed to understand the interaction of similar compounds with biological targets, providing insights into their potential therapeutic applications (Venil et al., 2021).

Synthesis of Novel Derivatives

  • Research efforts have been directed towards synthesizing novel derivatives of related structures, showcasing the versatility and potential of these compounds in creating new molecules with desirable properties (Gubaidullin et al., 2014).

properties

IUPAC Name

(5E)-2-benzylimino-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]methylidene]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF3N3OS/c24-18-11-17(23(25,26)27)13-28-20(18)16-8-6-14(7-9-16)10-19-21(31)30-22(32-19)29-12-15-4-2-1-3-5-15/h1-11,13H,12H2,(H,29,30,31)/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVZKQRCIFGFPD-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C2NC(=O)C(=CC3=CC=C(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN=C2NC(=O)/C(=C\C3=CC=C(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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